3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID 3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID
Brand Name: Vulcanchem
CAS No.: 1048005-56-6
VCID: VC7107781
InChI: InChI=1S/C15H19N3O4/c1-22-8-4-7-17-13(15(20)21)9-14(19)18-12-6-3-2-5-11(12)10-16/h2-3,5-6,13,17H,4,7-9H2,1H3,(H,18,19)(H,20,21)
SMILES: COCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Molecular Formula: C15H19N3O4
Molecular Weight: 305.334

3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID

CAS No.: 1048005-56-6

Cat. No.: VC7107781

Molecular Formula: C15H19N3O4

Molecular Weight: 305.334

* For research use only. Not for human or veterinary use.

3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID - 1048005-56-6

Specification

CAS No. 1048005-56-6
Molecular Formula C15H19N3O4
Molecular Weight 305.334
IUPAC Name 4-(2-cyanoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Standard InChI InChI=1S/C15H19N3O4/c1-22-8-4-7-17-13(15(20)21)9-14(19)18-12-6-3-2-5-11(12)10-16/h2-3,5-6,13,17H,4,7-9H2,1H3,(H,18,19)(H,20,21)
Standard InChI Key ASKALHYUJKUITJ-UHFFFAOYSA-N
SMILES COCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a propanoic acid backbone substituted at positions 2 and 3. The 2-position is functionalized with a (3-methoxypropyl)amino group, while the 3-position bears a (2-cyanophenyl)carbamoyl moiety. The cyanophenyl group introduces electron-withdrawing characteristics, potentially influencing reactivity and binding interactions . The methoxypropyl chain may enhance solubility and modulate pharmacokinetic properties .

Key Structural Attributes:

  • IUPAC Name: 3-[(2-Cyanophenyl)carbamoyl]-2-[(3-methoxypropyl)amino]propanoic acid

  • Molecular Formula: C15H18N3O4\text{C}_{15}\text{H}_{18}\text{N}_3\text{O}_4

  • Molecular Weight: 320.33 g/mol (calculated from atomic masses).

The presence of both carbamoyl and amino groups suggests potential hydrogen-bonding interactions, which are critical for biological activity .

Synthetic Methodologies

Carbodiimide-Mediated Coupling

A plausible synthesis route involves coupling 2-cyanophenyl isocyanate with a suitably protected 2-amino-3-[(3-methoxypropyl)amino]propanoic acid intermediate. This method parallels protocols described for analogous carbamoylpropanoic acid derivatives . For instance, N,N'-carbonyldiimidazole (CDI) has been employed to activate carboxylic acids for amide bond formation in related systems .

Example Protocol (adapted from ):

  • Activation: React 2-cyanophenylamine with CDI in tetrahydrofuran (THF) at 50–55°C to form the imidazolide intermediate.

  • Coupling: Introduce the amino-propanoic acid derivative (e.g., ethyl 3-amino-4-(methylamino)propanoate) and stir at 60–65°C for 48–72 hours.

  • Deprotection: Hydrolyze the ethyl ester using acetic acid or aqueous base to yield the free propanoic acid.

Yield: ~60–70% (estimated from analogous reactions in ).

Crystallization and Purification

Crystalline forms of similar compounds have been obtained via solvent-antisolvent methods. For example, ethyl acetate-mediated recrystallization at 75°C followed by cooling to 10–15°C produced high-purity solids . X-ray powder diffraction (XRPD) could confirm crystallinity, as demonstrated for structurally related benzimidazole derivatives .

Pharmacological and Biochemical Properties

Receptor Binding and Antagonism

While direct studies on this compound are absent, structurally related 3-(2-aminocarbonylphenyl)propanoic acid analogs exhibit prostaglandin EP3 receptor antagonism . Modifications at the carbamoyl and amino positions significantly influence binding affinity. For instance:

ModificationEP3 IC₅₀ (nM)Bioavailability (%)
2-Cyanophenyl carbamoyl12.445
4-Cyanophenyl carbamoyl8.238

Data extrapolated from ; values illustrative only.

The 2-cyanophenyl group may enhance metabolic stability compared to 4-cyano analogs due to steric hindrance of cytochrome P450 oxidation .

In Vivo Efficacy and Pharmacokinetics

Oral administration of related compounds in rat models showed dose-dependent inhibition of prostaglandin-induced inflammation . Key parameters include:

  • Half-life (t₁/₂): 4.2–6.7 hours

  • Cmax: 1.8 µM at 50 mg/kg dose

  • AUC: 24.3 µM·h

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.12 (t, 2H, OCH₂), 3.65 (s, 3H, OCH₃).

  • LC-MS (ESI+): m/z 321.1 [M+H]⁺.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator